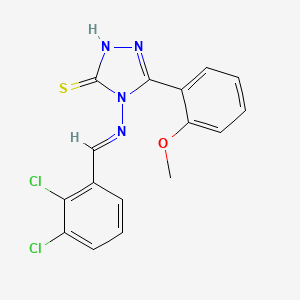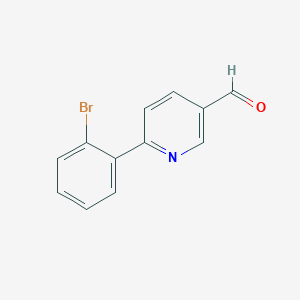
3-(4-Chlorophenyl)-2-((2,6-dichlorobenzyl)thio)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)-2-((2,6-dichlorobenzyl)thio)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone class. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This compound, with its unique structure, may exhibit specific interactions and activities that are of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2-((2,6-dichlorobenzyl)thio)quinazolin-4(3H)-one typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the 4-Chlorophenyl Group: This step involves the substitution reaction where a 4-chlorophenyl group is introduced to the quinazolinone core.
Attachment of the 2,6-Dichlorobenzylthio Group: This is usually done through a nucleophilic substitution reaction where the thiol group reacts with a 2,6-dichlorobenzyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the quinazolinone core or the chlorophenyl groups, potentially leading to dechlorination.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated derivatives or reduced quinazolinone cores.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile or electrophile used.
Applications De Recherche Scientifique
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Antimicrobial Agents: Potential use as antimicrobial agents due to the presence of chlorinated aromatic rings.
Enzyme Inhibitors: May act as inhibitors for specific enzymes involved in disease pathways.
Medicine
Anticancer Agents: Potential use in the development of anticancer drugs due to its structural similarity to known anticancer quinazolinones.
Anti-inflammatory Agents: Possible application in the development of anti-inflammatory drugs.
Industry
Material Science: Potential use in the development of new materials with specific properties.
Agriculture: Possible use as a pesticide or herbicide due to its biological activity.
Mécanisme D'action
The mechanism of action of 3-(4-Chlorophenyl)-2-((2,6-dichlorobenzyl)thio)quinazolin-4(3H)-one would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of chlorinated aromatic rings and the quinazolinone core suggests potential interactions with biological macromolecules, leading to inhibition or modulation of their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorophenylquinazolinones: Compounds with similar quinazolinone cores but different substituents.
Dichlorobenzylthioquinazolinones: Compounds with similar dichlorobenzylthio groups but different cores.
Uniqueness
3-(4-Chlorophenyl)-2-((2,6-dichlorobenzyl)thio)quinazolin-4(3H)-one is unique due to the combination of the 4-chlorophenyl group and the 2,6-dichlorobenzylthio group on the quinazolinone core. This unique structure may confer specific biological activities and interactions that are not observed in other similar compounds.
Propriétés
Numéro CAS |
476484-66-9 |
|---|---|
Formule moléculaire |
C21H13Cl3N2OS |
Poids moléculaire |
447.8 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-2-[(2,6-dichlorophenyl)methylsulfanyl]quinazolin-4-one |
InChI |
InChI=1S/C21H13Cl3N2OS/c22-13-8-10-14(11-9-13)26-20(27)15-4-1-2-7-19(15)25-21(26)28-12-16-17(23)5-3-6-18(16)24/h1-11H,12H2 |
Clé InChI |
OLNOZMYFBVFPNB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=C(C=CC=C3Cl)Cl)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


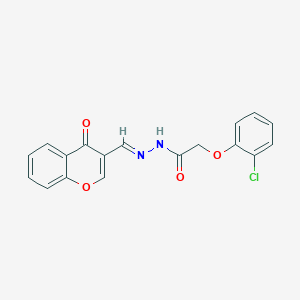
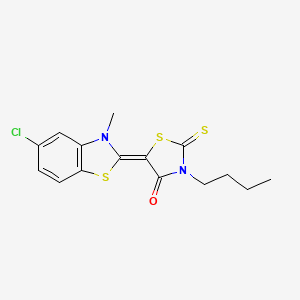
![N-(3-bromophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12051088.png)


![DArg[Hyp...3...,DPhe...7...,Leu...8...]Bradykinin](/img/structure/B12051108.png)

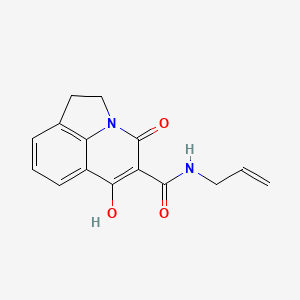

![(1R,5S)-1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B12051126.png)

